LDCA
Overview
Description
Lysine Decarboxylase A (LDCA) is an enzyme that catalyzes the decarboxylation of lysine to produce cadaverine, a polyamine involved in various biological processes. This enzyme is found in several bacteria, including the human pathogen Pseudomonas aeruginosa. This compound plays a crucial role in modulating polyamine homeostasis, promoting bacterial growth, and reducing persistence during antibiotic treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: LDCA can be synthesized through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host cells are cultured under optimal conditions to express the enzyme, which is subsequently purified using techniques like affinity chromatography .
Industrial Production Methods: In industrial settings, this compound production involves large-scale fermentation processes. The recombinant bacteria are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize enzyme yield. After fermentation, the enzyme is extracted and purified using a series of filtration and chromatography steps .
Chemical Reactions Analysis
Types of Reactions: LDCA primarily catalyzes the decarboxylation of lysine to produce cadaverine. This reaction involves the removal of a carboxyl group from lysine, resulting in the formation of cadaverine and carbon dioxide .
Common Reagents and Conditions: The decarboxylation reaction catalyzed by this compound typically requires pyridoxal phosphate as a cofactor. The reaction is carried out under physiological conditions, with an optimal pH around 6.5 to 7.5 and a temperature range of 30 to 37°C .
Major Products: The primary product of the this compound-catalyzed reaction is cadaverine, a polyamine that plays a role in cellular growth and differentiation .
Scientific Research Applications
Mechanism of Action
LDCA exerts its effects by catalyzing the decarboxylation of lysine to produce cadaverine. The enzyme binds to lysine and facilitates the removal of the carboxyl group, a process that requires pyridoxal phosphate as a cofactor. This reaction is crucial for maintaining polyamine homeostasis in bacteria, promoting growth, and reducing persistence during antibiotic treatment .
Comparison with Similar Compounds
LDCA is unique among decarboxylases due to its specific role in producing cadaverine. Similar enzymes include:
Ornithine Decarboxylase (ODC): Catalyzes the decarboxylation of ornithine to produce putrescine.
Arginine Decarboxylase (ADC): Catalyzes the decarboxylation of arginine to produce agmatine.
Histidine Decarboxylase (HDC): Catalyzes the decarboxylation of histidine to produce histamine.
This compound is distinct in its substrate specificity (lysine) and its role in bacterial virulence and polyamine homeostasis .
Properties
IUPAC Name |
2,2-dichloro-N-(3-chloro-4-fluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3FNO/c9-5-3-4(1-2-6(5)12)13-8(14)7(10)11/h1-3,7H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVDWCGCAQYINC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(Cl)Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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